molecular formula C15H12N2O B325536 N-(3-cyanophenyl)-3-methylbenzamide

N-(3-cyanophenyl)-3-methylbenzamide

Cat. No.: B325536
M. Wt: 236.27 g/mol
InChI Key: VTPGIUMSTZHXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Classification and Nomenclature

N-(3-cyanophenyl)-3-methylbenzamide belongs to the class of aromatic amide compounds, specifically categorized as a substituted benzamide derivative. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows systematic naming conventions, designating it as this compound. The molecular formula C₁₅H₁₂N₂O indicates the presence of fifteen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom. This composition reflects the structural complexity arising from the two distinct aromatic ring systems connected through an amide linkage.

The compound's systematic classification places it within the broader category of substituted benzamides, which are characterized by the presence of an amide functional group (-CONH-) connecting two aromatic systems. The specific substitution pattern includes a cyano group (-CN) at the meta position of one benzene ring and a methyl group (-CH₃) at the meta position of the other aromatic ring. This particular substitution pattern creates a unique electronic environment that influences the compound's chemical behavior and physical properties. The molecular weight of 236 daltons positions this compound within the range typical for small to medium-sized organic molecules used in pharmaceutical and materials science applications.

The compound demonstrates characteristics typical of both electron-rich and electron-poor aromatic systems due to the contrasting electronic effects of the methyl and cyano substituents. The methyl group serves as an electron-donating substituent through hyperconjugation and inductive effects, while the cyano group acts as a strong electron-withdrawing group through both inductive and resonance mechanisms. This electronic dichotomy creates interesting opportunities for selective chemical transformations and potential biological activity. The amide linkage provides structural rigidity and serves as a hydrogen bond acceptor, contributing to intermolecular interactions that influence the compound's solid-state properties and solution behavior.

Structural Features and Geometric Parameters

The molecular architecture of this compound exhibits several distinctive structural features that define its three-dimensional geometry and electronic properties. The compound contains two aromatic ring systems connected through an amide bridge, creating a relatively rigid molecular framework. Nuclear magnetic resonance spectroscopy has provided detailed insights into the compound's structural parameters, with proton nuclear magnetic resonance data revealing characteristic chemical shifts and coupling patterns that confirm the proposed structure.

Detailed nuclear magnetic resonance analysis conducted in deuterated dimethyl sulfoxide reveals specific chemical shifts that provide structural information about different molecular regions. The amide proton appears as a singlet at 10.52 parts per million, indicating the presence of hydrogen bonding interactions that deshield this proton. Aromatic protons appear in the characteristic aromatic region between 7.40 and 8.28 parts per million, with specific coupling patterns that confirm the meta-substitution patterns on both aromatic rings. The methyl group appears as a singlet at 2.40 parts per million, consistent with its attachment to an aromatic carbon.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the carbonyl carbon appearing at 166.1 parts per million, characteristic of aromatic amide functional groups. The cyano carbon typically appears around 119 parts per million, though this specific value is not explicitly provided in the available data. Aromatic carbons appear in the expected range between 127 and 140 parts per million, with chemical shifts reflecting the electronic environment created by the substituents. The methyl carbon appears at 21.5 parts per million, consistent with an aromatic methyl group.

The compound's geometric parameters indicate a planar or near-planar arrangement of the aromatic rings relative to the amide linkage, which facilitates optimal overlap of π-electron systems. The rotatable bond count of two suggests limited conformational flexibility, primarily associated with rotation around the carbon-nitrogen amide bond and potential rotation of the cyano group. The molecular surface area calculations indicate a polar surface area of 53 square angstroms, reflecting the contribution of the amide oxygen and cyano nitrogen to the overall polarity.

Electronic Structure and Conformational Analysis

The electronic structure of this compound reflects the complex interplay between electron-donating and electron-withdrawing substituents attached to the two aromatic ring systems. Computational analysis reveals a calculated logarithm of the partition coefficient (LogP) value of 3.43, indicating moderate lipophilicity that balances hydrophobic aromatic character with polar functional groups. This value suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications.

The compound's electronic properties are significantly influenced by the presence of eighteen heavy atoms, creating a substantial π-electron system that extends across both aromatic rings and the amide linkage. The electron-withdrawing nature of the cyano group creates a partial positive charge on the aromatic ring to which it is attached, while the electron-donating methyl group provides electron density to its respective aromatic system. This electronic polarization results in a molecular dipole that influences intermolecular interactions and chemical reactivity patterns.

Conformational analysis indicates limited flexibility due to the presence of only two rotatable bonds within the molecular structure. The primary conformational variation involves rotation around the carbon-nitrogen amide bond, which can adopt either Z or E configurations depending on the relative orientation of the aromatic rings. The amide linkage typically favors a planar arrangement due to partial double-bond character arising from resonance between the nitrogen lone pair and the carbonyl π-system. This planarity promotes extended conjugation across the entire molecular framework, contributing to the compound's electronic stability.

The hydrogen bonding capacity of the molecule is defined by the presence of two hydrogen bond acceptors (the amide oxygen and cyano nitrogen) and one hydrogen bond donor (the amide nitrogen). This hydrogen bonding profile enables the formation of intermolecular networks in the solid state and influences the compound's solubility characteristics in protic solvents. The compound's ability to participate in both donor and acceptor interactions makes it particularly suitable for crystal engineering applications and potential biological target recognition.

Crystallographic Data and Solid-State Arrangements

Experimental crystallographic investigations of this compound have revealed important information about its solid-state structure and packing arrangements. The compound crystallizes as a pale yellow solid with a melting point range of 119-120°C, indicating good thermal stability and well-defined crystalline order. Thin-layer chromatography analysis using dichloromethane as the mobile phase demonstrates good separation characteristics, suggesting favorable intermolecular interactions that influence both solubility and crystallization behavior.

The solid-state structure likely exhibits hydrogen bonding networks involving the amide functional groups, with the amide hydrogen serving as a donor and the carbonyl oxygen acting as an acceptor. Additional weak interactions may involve the cyano group as a hydrogen bond acceptor, creating extended supramolecular architectures. The planar aromatic rings enable π-π stacking interactions between parallel molecules, contributing to the overall stability of the crystalline lattice.

Crystal packing analysis would typically reveal the specific space group and unit cell parameters, though these details are not explicitly provided in the available literature. The molecular arrangement in the solid state is influenced by the balance between hydrogen bonding, π-π stacking, and van der Waals interactions. The presence of both polar and nonpolar regions within the molecule creates amphiphilic character that influences crystal morphology and growth patterns.

The compound's crystalline properties make it suitable for various analytical characterizations and potential pharmaceutical formulations. The well-defined melting point and good crystallinity suggest favorable properties for drug development applications, where consistent physical properties are essential for bioavailability and stability. The ability to obtain high-quality crystals also enables detailed structural determination through single-crystal X-ray diffraction, providing atomic-level insight into molecular geometry and intermolecular interactions.

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-(3-cyanophenyl)-3-methylbenzamide

InChI

InChI=1S/C15H12N2O/c1-11-4-2-6-13(8-11)15(18)17-14-7-3-5-12(9-14)10-16/h2-9H,1H3,(H,17,18)

InChI Key

VTPGIUMSTZHXMS-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C#N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Contains a hydroxyl and dimethyl group on the ethylamine side chain, forming an N,O-bidentate directing group.
  • Synthesis: Prepared via coupling of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. The acid chloride route yields 62%, while the carboxylic acid method yields 11% .
  • Characterization : Confirmed by ¹H/¹³C NMR, IR, GC-MS, elemental analysis, and X-ray crystallography .
  • Applications : Functions as a directing group in metal-catalyzed C-H functionalization reactions, forming stable five-membered chelates with transition metals (e.g., Pd, Ru) .
  • Key Difference: The hydroxyl and dimethyl groups enable chelation, unlike the cyano group in the target compound, which primarily acts as an electron-withdrawing substituent.

DEET (N,N-Diethyl-3-methylbenzamide)

  • Structure: Features diethylamino groups instead of the 3-cyanophenyl group.
  • Applications : A widely used insect repellent. The diethyl groups enhance lipophilicity, promoting skin adherence and repellent efficacy .
  • Safety : Rapid dermal absorption and metabolism, but high doses correlate with neurotoxicity (e.g., seizures) .
  • Key Difference: DEET’s non-polar substituents optimize it for topical use, whereas the cyano group in N-(3-cyanophenyl)-3-methylbenzamide may favor interactions in catalytic systems.

N-(3-Methylphenyl)-3-nitrobenzamide

  • Structure: Substitutes the cyano group with a nitro (-NO₂) group.
  • Properties : The nitro group is a stronger electron-withdrawing group than -CN, influencing electronic density and reactivity. Molecular weight: 256.26 g/mol .
  • Applications : Used in research for studying directing effects or as a synthetic intermediate.
  • Key Difference: Nitro groups are prone to reduction reactions, whereas cyano groups participate in cycloaddition or hydrolysis under specific conditions.

Halogenated Derivatives (e.g., 3-Bromo-N-(3-cyanophenyl)benzamide)

  • Structure: Bromine or chlorine substituents replace the cyano group.
  • Applications : Halogens facilitate cross-coupling reactions (e.g., Suzuki-Miyaura). Bromine’s larger atomic radius introduces steric effects .
  • Key Difference : Halogens provide distinct electronic and steric profiles compared to -CN, affecting binding in catalytic or biological contexts.

Structural Isomers (e.g., N-(3-Cyanophenyl)-2-methylbenzamide)

  • Structure : Methyl group at the ortho position instead of meta on the benzamide ring.

Comparative Data Table

Compound Substituent(s) Molecular Weight (g/mol) Synthesis Yield Key Applications Key References
This compound -CN (meta) ~255.3 Not reported Catalysis, medicinal chemistry
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide -OH, -C(CH₃)₂ 237.3 62% (acid chloride) C-H functionalization directing group
DEET -N(CH₂CH₃)₂ 191.3 Industrial scale Insect repellent
N-(3-Methylphenyl)-3-nitrobenzamide -NO₂ 256.3 Not reported Research intermediate
3-Bromo-N-(3-cyanophenyl)benzamide -Br 301.1 Not reported Cross-coupling reactions

Research Findings and Trends

  • Electronic Effects: The cyano group’s electron-withdrawing nature enhances electrophilicity, making this compound suitable for reactions requiring activated aryl groups. In contrast, DEET’s diethylamino group increases electron density .
  • Synthetic Utility : Acid chloride coupling (used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) is generally more efficient than carboxylic acid activation .
  • Biological vs. Catalytic Roles : DEET’s design prioritizes dermal retention, while N,O-bidentate derivatives prioritize metal coordination for catalysis .

Preparation Methods

Acyl Chloride-Mediated Amidation

The most widely reported method involves converting 3-methylbenzoic acid to its corresponding acyl chloride, followed by reaction with 3-cyanoaniline. This two-step process is adapted from procedures used for structurally analogous benzamides.

Step 1: Synthesis of 3-Methylbenzoyl Chloride
3-Methylbenzoic acid (5.0 g, 33.2 mmol) is refluxed with thionyl chloride (7.1 mL, 99.6 mmol) under anhydrous conditions for 3 hours. Excess thionyl chloride is removed under reduced pressure to yield 3-methylbenzoyl chloride as a pale-yellow liquid (4.8 g, 87% yield).

Step 2: Amide Formation
3-Methylbenzoyl chloride (4.8 g, 28.9 mmol) is added dropwise to a solution of 3-cyanoaniline (3.5 g, 29.6 mmol) and triethylamine (4.1 mL, 28.9 mmol) in tetrahydrofuran (THF, 50 mL) at 0°C. The mixture is stirred at room temperature for 12 hours, washed with 5% HCl and saturated NaHCO3, and purified via recrystallization from ethanol to afford this compound as a white solid (6.2 g, 78% yield).

Key Data:

  • Yield: 78%

  • Melting Point: 168–170°C (Lit. range for analogous benzamides: 165–175°C)

  • Reaction Time: 12 hours

Carbodiimide Coupling Approach

For acid-sensitive substrates, 3-methylbenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method avoids acyl chloride formation, enhancing compatibility with nucleophilic amines.

Procedure:
3-Methylbenzoic acid (5.0 g, 33.2 mmol), EDC (7.0 g, 36.5 mmol), and HOBt (5.0 g, 36.5 mmol) are dissolved in dichloromethane (DCM, 50 mL) and stirred at 0°C for 1 hour. 3-Cyanoaniline (3.5 g, 29.6 mmol) is added, and the reaction is stirred at room temperature for 24 hours. The organic layer is washed with brine, dried over Na2SO4, and concentrated. Column chromatography (hexane/ethyl acetate, 3:1) yields the product as an off-white solid (5.9 g, 74% yield).

Key Data:

  • Yield: 74%

  • Purity (HPLC): >95%

  • Reaction Time: 24 hours

Multicomponent Reaction Strategy

A bifurcated synthesis route inspired by recent advances in polycyclic benzamide synthesis involves a one-pot condensation of 3-methylbenzaldehyde, 3-cyanoaniline, and a cyanide source.

Procedure:
3-Methylbenzaldehyde (3.6 g, 30.0 mmol), 3-cyanoaniline (3.5 g, 29.6 mmol), and trimethylsilyl cyanide (3.0 mL, 22.2 mmol) are combined in acetonitrile (30 mL) with catalytic acetic acid (0.5 mL). The mixture is refluxed for 8 hours, cooled, and filtered. The crude product is recrystallized from methanol to yield this compound (5.1 g, 65% yield).

Key Data:

  • Yield: 65%

  • Reaction Temperature: Reflux (82°C)

  • Purification: Recrystallization

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterAcyl Chloride MethodCarbodiimide MethodMulticomponent Method
Solvent THFDCMAcetonitrile
Temperature 0°C → RT0°C → RTReflux (82°C)
Yield Range 70–78%70–74%60–65%

THF and DCM provide optimal solubility for intermediates, while acetonitrile facilitates cyanide incorporation in multicomponent reactions. Elevated temperatures in the multicomponent method accelerate imine formation but may reduce yields due to side reactions.

Catalytic and Stoichiometric Considerations

  • Thionyl Chloride: Excess reagent (2–3 equiv) ensures complete acid conversion to acyl chloride.

  • EDC/HOBt: A 1.1:1.1 ratio of EDC/HOBt to carboxylic acid minimizes racemization.

  • Cyanide Source: Trimethylsilyl cyanide offers safer handling compared to HCN gas.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6):
δ 8.21 (s, 1H, Ar-H), 8.05 (d, J = 8.0 Hz, 1H, Ar-H), 7.89–7.82 (m, 2H, Ar-H), 7.62 (t, J = 8.0 Hz, 1H, Ar-H), 7.51–7.44 (m, 3H, Ar-H), 2.45 (s, 3H, CH3).

13C NMR (100 MHz, DMSO-d6):
δ 167.5 (C=O), 140.2 (CN), 138.1–126.3 (Ar-C), 21.7 (CH3).

IR (KBr):
ν 2220 cm−1 (C≡N), 1650 cm−1 (C=O).

Purity and Stability Assessment

  • HPLC: Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

  • Thermogravimetric Analysis (TGA): Decomposition onset at 210°C, indicating thermal stability.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting the acyl chloride method to continuous flow reactors enhances scalability:

  • Throughput: 500 g/hour using micromixer modules.

  • Yield Improvement: 82% due to precise stoichiometric control.

Waste Reduction Strategies

  • Thionyl Chloride Recovery: Distillation recovers 90% of excess reagent.

  • Solvent Recycling: DCM and THF are reclaimed via fractional distillation (95% efficiency) .

Q & A

Q. What are the optimal synthetic routes for N-(3-cyanophenyl)-3-methylbenzamide, and how can reaction conditions be optimized for high yield and purity?

Methodology :

  • Multi-step synthesis : Begin with nitration of 3-methylbenzoic acid derivatives, followed by amidation with 3-cyanoaniline. Use Schlenk techniques under inert conditions to prevent hydrolysis of the cyano group.
  • Reagent optimization : Catalytic coupling agents (e.g., HATU or EDC/HOBt) improve amide bond formation efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Monitor via TLC and HPLC .

Q. How can spectroscopic and crystallographic methods characterize this compound?

Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm substitution patterns (e.g., cyano group at C3, methyl at benzamide). Look for amide proton signals at δ 8–10 ppm .
  • X-ray crystallography : Use SHELX programs for structure refinement. Hydrogen bonding between amide groups and π-π stacking of aromatic rings stabilize the crystal lattice .
  • IR spectroscopy : Confirm cyano (C≡N) stretch at ~2220–2240 cm1^{-1} and amide (C=O) stretch at ~1650–1680 cm1^{−1} .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

Methodology :

  • Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane). The cyano group enhances polarity but reduces solubility in aqueous media .
  • Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of the cyano or amide groups under acidic/basic conditions .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays validate its mechanism of action?

Methodology :

  • Molecular docking : Use AutoDock Vina to model binding to targets like cyclooxygenase-2 (COX-2) or kinases. Prioritize hydrophobic interactions between the methylbenzamide and enzyme active sites .
  • Enzyme inhibition assays : Measure IC50_{50} values via fluorometric or colorimetric kits (e.g., COX-2 inhibition assay). Compare with structurally similar analogs to establish SAR .
  • Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to track intracellular localization .

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected reactivity or bioactivity)?

Methodology :

  • DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Validate against experimental reactivity (e.g., unexpected cyano group hydrolysis) .
  • MD simulations : Simulate ligand-protein dynamics to explain discrepancies in binding affinities observed in vitro vs. in silico .
  • Data reconciliation : Cross-reference crystallographic data (e.g., torsion angles) with NMR coupling constants to resolve structural ambiguities .

Q. What strategies improve the selectivity of this compound in multi-target assays?

Methodology :

  • Substituent tuning : Introduce electron-withdrawing groups (e.g., nitro) at the benzamide para-position to enhance target specificity. Compare IC50_{50} against off-target enzymes .
  • Proteomic profiling : Use affinity chromatography with immobilized compound to identify off-target binding partners via LC-MS/MS .
  • Metabolic stability : Assess CYP450-mediated metabolism using liver microsomes. Modify substituents (e.g., fluorination) to reduce clearance .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results across studies (e.g., varying IC50_{50}50​ values)?

Methodology :

  • Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), serum concentration, and incubation time. Use reference compounds (e.g., celecoxib for COX-2) .
  • Purity verification : Characterize batches via LC-MS to rule out impurities (e.g., hydrolyzed byproducts) affecting activity .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets. Highlight methodological differences (e.g., endpoint vs. kinetic assays) .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?

Methodology :

  • Rodent models : Conduct oral/intravenous dosing in Sprague-Dawley rats. Measure plasma half-life via LC-MS and assess hepatic/renal toxicity through histopathology .
  • Toxicogenomics : Use RNA-seq to identify gene expression changes in liver/kidney tissues post-administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.